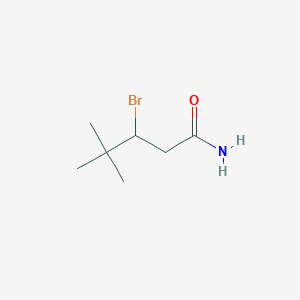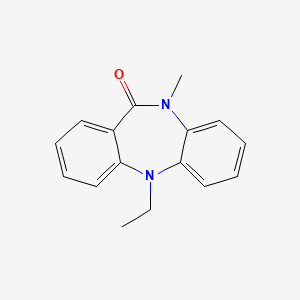
N6-Ethyl-N1-methyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Ethyl-N1-methyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one is a chemical compound belonging to the dibenzodiazepine familyThe structure of this compound consists of a dibenzodiazepine core with ethyl and methyl substitutions, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-Ethyl-N1-methyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one typically involves the following steps:
Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzodiazepine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions. Common reagents for these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N6-Ethyl-N1-methyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
N6-Ethyl-N1-methyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of N6-Ethyl-N1-methyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis. It binds to these targets, inhibiting their activity and leading to the suppression of tumor growth.
Pathways Involved: The compound affects various cellular pathways, including the mitochondrial pathway, leading to the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.
Comparación Con Compuestos Similares
N6-Ethyl-N1-methyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one can be compared with other similar compounds in the dibenzodiazepine family:
5,10-Dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: This compound lacks the ethyl and methyl substitutions, resulting in different chemical and biological properties.
8-Chloro-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one:
5-Ethyl-10-methyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: This compound is structurally similar but may exhibit different biological activities due to variations in substitution patterns.
Propiedades
Número CAS |
133627-37-9 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
11-ethyl-5-methylbenzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C16H16N2O/c1-3-18-13-9-5-4-8-12(13)16(19)17(2)14-10-6-7-11-15(14)18/h4-11H,3H2,1-2H3 |
Clave InChI |
IUMRYNUBZSCOQG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





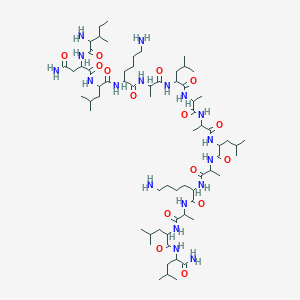
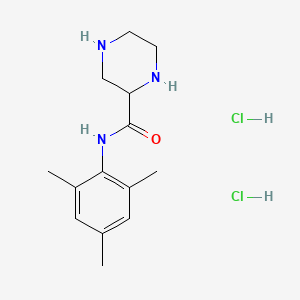
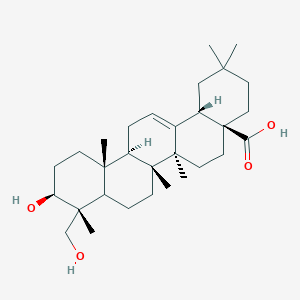
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
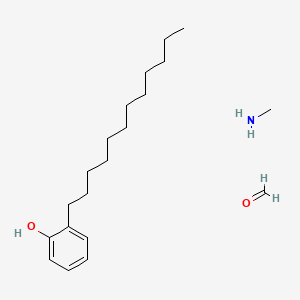
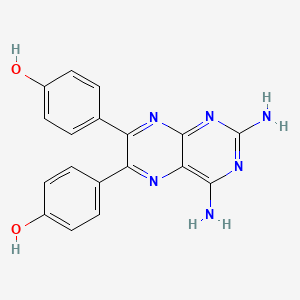
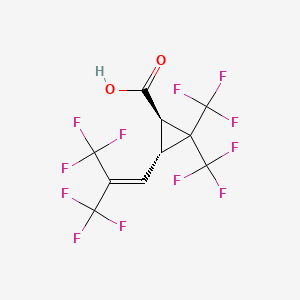
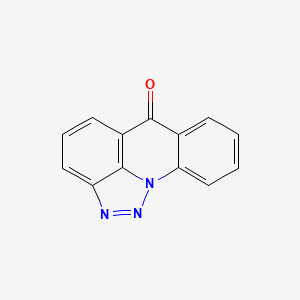
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)

